molecular formula C13H18BrFN2O B1408241 2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol CAS No. 1704096-75-2

2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol

Cat. No.: B1408241
CAS No.: 1704096-75-2
M. Wt: 317.2 g/mol
InChI Key: JFHUBCDRRTZYRY-UHFFFAOYSA-N
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Description

2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C13H18BrFN2O and a molecular weight of 317.2 g/mol This compound features a piperazine ring substituted with a 4-bromo-3-fluorobenzyl group and an ethanol group

Biochemical Analysis

Biochemical Properties

2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can lead to enzyme inhibition or activation, affecting the overall biochemical pathways. For instance, it has been observed to interact with certain enzymes involved in metabolic processes, altering their activity and thus influencing the metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical and cellular effects. Long-term studies in vitro and in vivo are essential to understand these temporal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the overall metabolic profile of cells, which may have implications for its therapeutic use .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and its potential therapeutic applications .

Preparation Methods

The reaction conditions often include the use of solvents such as toluene or ethyl acetate and may require catalysts or bases to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol has several scientific research applications:

Comparison with Similar Compounds

2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[4-[(4-bromo-3-fluorophenyl)methyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2O/c14-12-2-1-11(9-13(12)15)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHUBCDRRTZYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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